Glycogen Phosphorylase Inhibition: Direct Multi-Comparator SAR from a Single Published Series
In the indan-amide series reported by Bennett et al. (2010), the conjugate derived from 5-chloro-7-fluoro-1H-indole-2-carboxylic acid—{(1R,2R)-2-[(5-chloro-7-fluoro-1H-indole-2-carbonyl)-amino]-indan-1-yl}-acetic acid—exhibited an IC₅₀ of 52 nM against recombinant human liver glycogen phosphorylase a (HLGPa) [1]. This was directly compared under identical assay conditions to three close analogs: the 5-chloro-only derivative (IC₅₀ 57 nM), the 5-chloro-6-fluoro regioisomer (IC₅₀ 76 nM), and the 5-fluoro-only derivative (IC₅₀ 160 nM) [1][2]. The 5-chloro-7-fluoro substitution pattern thus provided the optimal potency among all indole-based congeners tested in this series, outperforming the mono-halogenated analogs by 1.1-fold to 3.1-fold and the regioisomeric 6-fluoro variant by 1.5-fold [1][2].
| Evidence Dimension | Inhibitory potency (IC₅₀) against recombinant human liver glycogen phosphorylase a |
|---|---|
| Target Compound Data | IC₅₀ = 52 nM (5-Cl-7-F indan-amide derivative, BDBM50320319) |
| Comparator Or Baseline | 5-Cl (no 7-F): IC₅₀ = 57 nM; 5-Cl-6-F (regioisomer): IC₅₀ = 76 nM; 5-F (no Cl): IC₅₀ = 160 nM |
| Quantified Difference | vs. 5-Cl: 1.1-fold more potent; vs. 5-Cl-6-F: 1.5-fold more potent; vs. 5-F: 3.1-fold more potent |
| Conditions | Multienzyme-coupled reaction assay measuring phosphate release from glucose-1-phosphate; recombinant human liver glycogen phosphorylase a (HLGPa); Bennett et al. (2010) |
Why This Matters
For glycogen phosphorylase inhibitor programs, selecting the 5-chloro-7-fluoro building block instead of a mono-halogenated or regioisomeric alternative directly translates to a 1.5- to 3.1-fold gain in target potency within the same chemotype, which is meaningful for lead optimization decision-making.
- [1] Bennett, S.N.L.; Campbell, A.D.; Hancock, A.; Johnstone, C.; Kenny, P.W.; Pickup, A.; Plowright, A.T.; Selmi, N.; Simpson, I.; Stocker, A.; Whalley, D.P.; Whittamore, P.R. Discovery of a series of indan carboxylic acid glycogen phosphorylase inhibitors. Bioorg. Med. Chem. Lett. 2010, 20, 3511–3514. View Source
- [2] BRENDA Enzyme Database. Ligand: (2-{[(5-chloro-7-fluoro-1H-indol-2-yl)carbonyl]amino}-2,3-dihydro-1H-inden-1-yl)acetic acid; IC₅₀ data extracted from Bennett et al. (2010). View Source
